3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Description

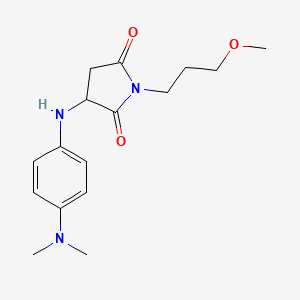

3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by:

- Core structure: A five-membered pyrrolidine-2,5-dione (succinimide) ring.

- Substituents: A 3-methoxypropyl group at position 1. A 4-(dimethylamino)phenylamino group at position 2.

The 3-methoxypropyl linker enhances lipophilicity and bioavailability, while the dimethylamino group on the phenyl ring may improve solubility and receptor binding .

Properties

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-(3-methoxypropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-18(2)13-7-5-12(6-8-13)17-14-11-15(20)19(16(14)21)9-4-10-22-3/h5-8,14,17H,4,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIXOYPKMHNZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, making them candidates for therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This molecular formula indicates the presence of two nitrogen atoms, which are crucial for its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its anti-inflammatory and potential anticancer properties. Several studies have explored its effects on various cellular pathways and its efficacy against different diseases.

Anti-inflammatory Activity

Recent research has demonstrated that analogues of this compound exhibit significant anti-inflammatory effects. For instance, a related compound with a dimethylaminophenyl group showed an IC50 value of 7.1 μM in inhibiting nitric oxide production in BV2 cells stimulated by lipopolysaccharide (LPS). This inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the blockade of nuclear factor-kappa B (NF-κB) and p38 MAPK pathways .

Case Studies and Research Findings

The mechanisms through which this compound exerts its biological effects involve:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate the expression of pro-inflammatory cytokines by interfering with signaling pathways.

- Targeting Specific Kinases : The potential to inhibit kinases such as Plk1 suggests that this compound may disrupt cell cycle progression in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Core

The following compounds share the pyrrolidine-2,5-dione core but differ in substituents, influencing their pharmacological profiles:

Key Observations:

- Linker Flexibility : Propyl linkers (as in the target compound) correlate with improved anticonvulsant activity compared to acetamide or shorter ethyl linkers .

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) on aromatic rings enhance antiseizure activity, while the dimethylamino group in the target compound may optimize solubility and CNS penetration .

- Bioavailability: The target compound’s polar surface area (PSA) is likely <140 Ų (similar to 1-[3-(dimethylamino)propyl]pyrrolidine-2,5-dione), favoring oral absorption .

Pharmacokinetic and Physicochemical Properties

Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.